N-ethyl-13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
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Overview
Description
Compounds with similar structures to the one you mentioned often belong to the class of organic compounds known as heterocyclic compounds, which contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not a carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the heterocyclic ring and the introduction of various functional groups . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications
Antibacterial Activity
Research into pyridonecarboxylic acids and their derivatives, similar in structure to the compound , has highlighted their significant antibacterial properties. These studies focus on the synthesis and evaluation of such compounds for their effectiveness against various bacterial strains, demonstrating their potential as powerful antibacterial agents (Egawa et al., 1984).
Analgesic Properties
Modifications to the pyridine moiety of N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide have been explored to enhance analgesic properties. Studies involve the displacement of methyl groups and have found certain modifications to significantly increase biological activity, recommending further investigation into their potential as novel analgesics (Ukrainets et al., 2015).
Cancer Research
The synthesis of derivatives and their potential use as cancer tyrosine kinase imaging agents in PET scans demonstrates another vital area of research. These studies aim to develop more effective diagnostic tools for cancer detection and monitoring, with some compounds showing promise in preclinical evaluations (Wang et al., 2005).
Cytotoxic Activity
Research into the cytotoxic activities of novel pyrazolopyrimidines and related Schiff bases against various human cancer cell lines highlights the therapeutic potential of these compounds. Such studies are crucial for the development of new anticancer drugs, with several compounds showing significant activity against colon, lung, breast, and liver cancer cells (Hassan et al., 2015).
Synthesis and Evaluation Techniques
Studies also delve into novel synthesis methods and evaluation techniques for these compounds, demonstrating the versatility and broad applicability of this class of compounds in scientific research. These include innovative synthesis routes, structural analysis through crystallography, and the exploration of their fluorescence characteristics for potential applications in bioimaging and diagnostics (Ebrahimpour et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-2-16-14(21)18-6-5-11-10(8-18)13(20)19-7-9(15)3-4-12(19)17-11/h3-4,7H,2,5-6,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQGPINGGMRJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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